molecular formula C11H11NO2 B11908131 N-(2H-Chromen-6-yl)acetamide

N-(2H-Chromen-6-yl)acetamide

Cat. No.: B11908131
M. Wt: 189.21 g/mol
InChI Key: FQVASEXOGYUJCE-UHFFFAOYSA-N
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Description

Contextualization within the Chromene and Acetamide (B32628) Chemical Space

N-(2H-Chromen-6-yl)acetamide integrates two key chemical entities: a 2H-chromene nucleus and an acetamide functional group. The 2H-chromene core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyran ring. rjptonline.org This scaffold is a prominent feature in a vast array of natural products and synthetic molecules with significant biological activities. frontiersin.orgorientjchem.org The acetamide group, a simple amide derived from acetic acid, is also a common motif in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of many drugs.

The specific structure of this compound features an acetamide group attached at the 6th position of the 2H-chromene ring. This substitution pattern influences the electronic properties and potential biological interactions of the molecule. The presence of the acetamide moiety introduces hydrogen-bonding capabilities through its carbonyl and amine groups, which can be crucial for molecular recognition in biological systems. vulcanchem.com

Significance of the 2H-Chromene Nucleus and Coumarin (B35378) Derivatives in Medicinal Chemistry

The 2H-chromene nucleus is a fundamental component of coumarins (2H-chromen-2-ones), a large family of naturally occurring and synthetic compounds with a wide spectrum of pharmacological activities. unica.ittandfonline.com Depending on the substitution pattern, coumarin derivatives have demonstrated a remarkable range of biological effects. unica.ittandfonline.com

Table 1: Reported Pharmacological Activities of Coumarin and Chromene Derivatives

Pharmacological Activity References
Anticancer frontiersin.orgorientjchem.orgunica.it
Anticoagulant unica.itinnovareacademics.in
Anti-inflammatory unica.it
Antimicrobial rjptonline.orginnovareacademics.in
Antiviral unica.itinnovareacademics.in
Antioxidant unica.itinnovareacademics.in
Anticonvulsant rjptonline.orgfrontiersin.org
Antitubercular rjptonline.orgddg-pharmfac.net
Neuroprotective unica.it

The diverse bioactivities of these scaffolds have made them attractive starting points for the design and development of new therapeutic agents. orientjchem.org The planarity of the benzopyrone system allows for potential π–π stacking interactions with biological targets. vulcanchem.com

Rationale for Investigating this compound and Related Molecular Scaffolds

The investigation into this compound and its analogs is driven by the established pharmacological importance of both the chromene nucleus and the acetamide functional group. The combination of these two moieties in a single molecule presents an opportunity to explore novel structure-activity relationships (SAR) and potentially discover new lead compounds for drug development.

Researchers are interested in how modifications to the chromene ring and the acetamide group of this compound affect its biological profile. For instance, studies on related 2,2-dimethyl-2H-chromene based arylsulfonamide analogs have explored how different substituents influence their activity as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, which are relevant in cancer therapy. nih.govnih.gov The acetamide group itself can be a key pharmacophore, and its presence on the chromene scaffold can lead to compounds with improved pharmacokinetic properties. vulcanchem.com

The synthesis of this compound typically involves the acetylation of 6-aminocoumarin, which can be prepared by the reduction of 6-nitrocoumarin. vulcanchem.com This synthetic accessibility allows for the creation of a library of related compounds for biological screening. The exploration of such derivatives is a common strategy in medicinal chemistry to optimize potency, selectivity, and drug-like properties. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-chromen-6-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

FQVASEXOGYUJCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Pertaining to N 2h Chromen 6 Yl Acetamide and Its Derivatives

Established Synthetic Routes to the N-(2H-Chromen-6-yl)acetamide Scaffold

The formation of the this compound scaffold is typically achieved through multi-step reaction sequences that first construct the chromene ring, followed by the introduction and modification of the acetamide (B32628) group at the 6-position.

A common strategy to synthesize this compound involves the initial synthesis of a 6-amino-2H-chromene intermediate. This intermediate can then be acylated to introduce the acetamide functionality. A plausible multi-step sequence is outlined below:

Nitration of a 2H-chromene precursor: A pre-formed 2H-chromene can be nitrated at the 6-position using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to yield 6-nitro-2H-chromene.

Reduction of the nitro group: The nitro group of 6-nitro-2H-chromene is then reduced to an amino group to form 6-amino-2H-chromene. This reduction can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Acetylation of the amino group: Finally, the 6-amino-2H-chromene is acetylated to yield this compound. This is typically achieved by reacting the amine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

An alternative approach involves starting with a substituted phenol (B47542) that already contains a protected amino or nitro group at the para position relative to the hydroxyl group. This substituted phenol can then be used to construct the 2H-chromene ring system, followed by deprotection and acetylation.

The construction of the 2H-chromene ring is a key step in the synthesis of this compound and its derivatives. Several methods have been developed for this purpose, often involving cyclization reactions. rsc.orgacgpubs.org

One of the most common methods is the intramolecular cyclization of aryl propargyl ethers . benthamscience.com In this approach, a suitably substituted phenol is reacted with a propargyl halide to form an aryl propargyl ether. This ether then undergoes thermal or metal-catalyzed cyclization to form the 2H-chromene ring. benthamscience.com Gold and other transition metals have been shown to be effective catalysts for this transformation. benthamscience.com

Another widely used strategy is the reaction of salicylaldehydes with various partners . For instance, salicylaldehydes can react with α,β-unsaturated aldehydes in the presence of a catalyst to form 2H-chromenes. nih.gov Additionally, the reaction of salicylaldehydes with β-amino acrylates under microwave irradiation provides a rapid and environmentally friendly route to substituted 2H-chromenes. frontiersin.orgorientjchem.org

Multicomponent reactions (MCRs) also offer an efficient pathway to the 2H-chromene scaffold. beilstein-journals.org For example, a one-pot reaction of a salicylaldehyde, an active methylene (B1212753) compound like malononitrile, and a third component can lead to highly functionalized chromenes. Current time information in Bangalore, IN.

Method Starting Materials Key Features References
Intramolecular CyclizationAryl propargyl ethersCan be thermally or metal-catalyzed (e.g., Au, Rh). benthamscience.com
Reaction of SalicylaldehydesSalicylaldehydes and α,β-unsaturated aldehydes or β-amino acrylatesCan be catalyzed by acids, bases, or metal complexes. Microwave-assisted methods are available. nih.govfrontiersin.orgorientjchem.org
Multicomponent ReactionsSalicylaldehydes, active methylene compounds, etc.One-pot synthesis, high atom economy, and diversity-oriented. beilstein-journals.orgCurrent time information in Bangalore, IN.
Rhodium-catalyzed Annulation2-alkenylphenols and allenesProvides access to 2,2-disubstituted 2H-chromenes. nih.gov

Multi-step Reaction Sequences for Chromen-6-yl Acetamide Formation

Derivatization and Functionalization Strategies

To explore the chemical space and biological activities of this compound, various derivatization and functionalization strategies are employed. These modifications can be made on both the 2H-chromene ring system and the acetamide moiety.

The 2H-chromene ring offers several positions for modification. The aromatic part of the ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. For example, halogenation, nitration, and sulfonation can be performed on the benzene (B151609) ring of the chromene scaffold. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, or alkynyl groups at specific positions of the chromene ring, provided a suitable handle like a halogen is present. frontiersin.orgresearchgate.net For instance, a 6-iodo-2H-chromene derivative can be coupled with various boronic acids or terminal alkynes to generate a library of compounds with diverse substituents at the 6-position. researchgate.net

Furthermore, the pyran ring of the 2H-chromene system can also be functionalized. For example, the double bond can undergo various addition reactions.

Modification Reagents and Conditions Resulting Functional Groups References
HalogenationN-Halosuccinimides (NBS, NCS)Bromo, Chloro researchgate.net
NitrationHNO₃/H₂SO₄Nitro researchgate.net
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl, Heteroaryl frontiersin.org
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseAlkynyl researchgate.net
[4+2] AnnulationAlkynyl thioethers, triflimidePolysubstituted chromenes frontiersin.org
Rhodium-catalyzed C-H activationAlkenes, alkynes, diazo compoundsFurther annulated systems nih.gov

The acetamide moiety of this compound provides another avenue for derivatization. The nature of the substituent on the nitrogen atom can significantly influence the compound's properties. Modifications can include the introduction of various alkyl, aryl, or heterocyclic groups.

The synthesis of these derivatives often involves the reaction of 6-amino-2H-chromene with a variety of acylating agents (e.g., acid chlorides or anhydrides) other than acetyl chloride. Alternatively, the acetamide nitrogen can be further substituted.

Structure-activity relationship (SAR) studies on related chromene derivatives have shown that the nature of the substituent on the acetamide group can have a profound impact on biological activity. For example, in a series of N-(4H-chromen-2-yl)acetamide derivatives, the presence of hydrophobic groups at certain positions was found to enhance anticancer activity. frontiersin.org In another study on chromene-sulfonamide hybrids, the substitution pattern on a phenyl acetamide moiety was shown to influence antibacterial activity. smolecule.com

The electronic and steric properties of the substituents on the acetamide group can affect the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. For instance, introducing bulky groups may enhance selectivity for a particular biological target, while polar groups could improve solubility.

Substituent Type Potential Effects Example from Related Chromenes References
Alkyl/CycloalkylIncreased lipophilicity, potential for enhanced cell membrane permeability.N-cyclohexyl acetamide derivatives.
Aryl/HeteroarylPotential for π-π stacking interactions with biological targets, can be functionalized with electron-donating or -withdrawing groups to modulate electronic properties.N-aryl acetamide derivatives showing enhanced inhibitory activity against NF-κB. frontiersin.org
Functionalized ChainsIntroduction of additional functional groups (e.g., amines, esters, carboxylic acids) to modulate solubility and target interactions.Chain-extended terminal carboxylate derivatives. researchgate.net

Modifications on the 2H-Chromene Ring System

Green Chemistry Approaches and Catalytic Methods in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 2H-chromene synthesis, this has led to the exploration of green chemistry approaches and novel catalytic systems. orientjchem.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced solvent usage. frontiersin.orgorientjchem.org For example, the synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates can be efficiently carried out under microwave irradiation in ethanol. frontiersin.orgorientjchem.org

The use of organocatalysts, such as diethylamine (B46881) or 2-aminopyridine, provides a metal-free alternative for the synthesis of 4H-chromenes, which are closely related to 2H-chromenes. frontiersin.org These catalysts are often inexpensive, readily available, and have low toxicity. frontiersin.org

Water has also been explored as a green solvent for the synthesis of chromene derivatives. One-pot, multicomponent reactions in water, catalyzed by a reusable catalyst, represent a highly efficient and sustainable approach. orientjchem.org Furthermore, the use of catalysts derived from biomass, so-called "eco-catalysts," is a promising area of research for the green synthesis of 2H-chromenes. nih.gov

Green Approach Key Features Example Application References
Microwave-Assisted SynthesisRapid, higher yields, reduced solvent usage.Synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates. frontiersin.orgorientjchem.org
OrganocatalysisMetal-free, often uses inexpensive and low-toxicity catalysts.Diethylamine-catalyzed synthesis of 2-amino-4H-chromenes. frontiersin.org
Reactions in WaterEnvironmentally benign solvent, can be combined with reusable catalysts.DBU-catalyzed one-pot synthesis of 2-amino-4H-benzo[g]chromenes. orientjchem.org
Eco-CatalysisUse of catalysts derived from biomass.Eco-Zn catalyzed synthesis of 2H-chromenes from phenols and α,β-unsaturated aldehydes. nih.gov

Analytical Characterization Techniques Employed in Synthetic Studies

The structural elucidation and confirmation of newly synthesized this compound and its derivatives are critically dependent on a suite of sophisticated analytical techniques. These methods provide unambiguous evidence of the target molecular structure, confirm purity, and verify the outcomes of chemical transformations. Spectroscopic and spectrometric methods form the cornerstone of this characterization process. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural analysis of chromen-acetamide derivatives. mdpi.com

¹H NMR: This technique provides detailed information about the chemical environment of protons within the molecule. For instance, in studies of N-(2-oxo-2H-chromen-3-yl)acetamide derivatives, the proton signal for the NH amide group typically appears as a singlet in the downfield region, often around δ 9.75-10.37 ppm. derpharmachemica.combeilstein-journals.org The aromatic protons of the chromene ring system and any substituents are observed at their characteristic chemical shifts, and their coupling patterns (e.g., doublet, triplet, multiplet) help to assign their specific positions on the ring. mdpi.comajrconline.org For example, in 2-[(3-Acetyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide, the singlet for the acetyl protons appears at δ 2.73 ppm, while the methyl protons of the phenyl ring are seen at δ 2.35 ppm. arabjchem.org

¹³C NMR: This method is used to determine the number and type of carbon atoms. The carbonyl carbons of the amide and the chromenone ring are particularly diagnostic, appearing significantly downfield (e.g., δ 160-170 ppm). derpharmachemica.commdpi.com For N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, the carbonyl carbons were observed at δ 161.5 (C-2 of chromene) and δ 170.1 (NH-CO). mdpi.com The signals for the various aromatic and aliphatic carbons provide a complete carbon skeleton of the molecule, confirming the successful synthesis of the target structure. ajrconline.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. Techniques such as Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. derpharmachemica.commdpi.combeilstein-journals.org

EI-MS and ESI-MS: These techniques are used to identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound. mdpi.comarabjchem.org For example, the mass of N-(6-bromo-2-oxo-2H-chromen-3-yl)acetamide was observed at m/z 282.3, corresponding to the calculated mass of 282.1. ajrconline.org

HRMS: This high-precision technique provides the exact molecular formula of a compound by measuring its mass to a very high degree of accuracy, leaving little ambiguity. For N-(2-Oxo-2H-chromen-3-yl)acetamide, the calculated mass for its sodium adduct [M+Na]⁺ was 226.0475, while the measured value was 226.0482, confirming the elemental composition. beilstein-journals.org

LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of reaction products and intermediates. derpharmachemica.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, characteristic absorption bands confirm the presence of key structural motifs. The N-H stretching vibration of the amide group typically appears in the region of 3330-3435 cm⁻¹. derpharmachemica.commdpi.com Strong absorptions corresponding to the C=O stretching of the lactone in the chromene ring and the amide carbonyl are observed between 1650 and 1730 cm⁻¹. mdpi.comarabjchem.orgresearchgate.net

Chromatographic and Other Techniques:

Thin Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. derpharmachemica.commdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the calculated theoretical values to confirm the molecular formula. For N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, the calculated percentages were C 63.40, H 5.73, N 11.38, which closely matched the found values of C 63.42, H 5.77, N 11.41. mdpi.com

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule. researchgate.net

The combination of these analytical methods provides a comprehensive and definitive characterization of this compound and its derivatives, ensuring the structural integrity and purity of the compounds prepared in synthetic studies. nih.gov

Table 1: Selected Analytical Data for N-(2H-Chromen-yl)acetamide Derivatives

Compound NameAnalytical TechniqueKey FindingsReference
N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide¹H NMR (DMSO-d₆)δ 8.11 (t, 1H, NH-CO), 5.21 (s, 1H, 3-H), 1.82 (s, 3H, COCH₃) mdpi.com
¹³C NMR (DMSO-d₆)δ 170.1 (NH-CO), 161.5 (C-2), 22.6 (CH₃) mdpi.com
EI-MSm/z 246 (M⁺, 51%), 174 (100%) mdpi.com
IR (Nujol)3333, 3271 (NH), 1684, 1653 (C=O) cm⁻¹ mdpi.com
N-(6-bromo-2-oxo-2H-chromen-3-yl)acetamide¹H NMR (CDCl₃)δ 8.6 (s, 1H), 8.0 (s, 1H), 2.23 (s, 3H) ajrconline.org
Mass (Calculated/Observed)282.1 / 282.3 ajrconline.org
N-(2-Oxo-2H-chromen-3-yl)acetamide¹H NMR (DMSO-d₆)δ 9.75 (s, 1H, NH), 8.58 (s, 1H, 3-H), 2.16 (s, 3H, CH₃) beilstein-journals.org
¹³C NMR (DMSO-d₆)δ 170.2 (C=O, amide), 157.5 (C=O, lactone), 23.9 (CH₃) beilstein-journals.org
HRMS (ESI-pos)m/z [M+Na]⁺ calcd: 226.0475, found: 226.0482 beilstein-journals.org
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl) acetamide¹H NMR (DMSO-d₆)δ 10.37 (s, 1H, NH), 6.28 (s, 1H, Coumarin-CH), 4.36 (s, 2H, CH₂), 2.24 (s, 3H, CH₃) derpharmachemica.com
¹³C NMR (DMSO-d₆)δ 160.75, 155.30, 152.61 (Aromatic/C=O), 38.98 (CH₂), 19.03 (CH₃) derpharmachemica.com
LC-MSm/z 252.03 (M+H)⁺ derpharmachemica.com
2-[(3-Acetyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-chlorophenyl)acetamide¹H NMR (DMSO-d₆)δ 10.33 (s, 1H), 8.64 (s, 1H), 4.91 (s, 2H), 2.56 (s, 3H) arabjchem.org
¹³C NMR (DMSO-d₆)δ 195.25, 166.21, 163.68, 159.27 (C=O carbons) arabjchem.org
ESI-MSm/z 394.00 [M+Na]⁺ arabjchem.org

Preclinical Pharmacological and Biological Investigations of N 2h Chromen 6 Yl Acetamide and Its Derivatives

In Vitro Screening and Biological Activity Profiling

Anti-inflammatory Activity in Cellular Models

Derivatives of the chromene scaffold have demonstrated notable anti-inflammatory properties in various cellular models. For instance, a synthetic chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to possess anti-inflammatory effects by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. jst.go.jp Further studies in LPS-stimulated BV2 microglial cells revealed that BL-M can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). jst.go.jp

The anti-inflammatory potential of chromene derivatives has also been assessed using various assays, including the Griess assay to measure NO production and enzyme-linked immunosorbent assays (ELISA) to quantify cytokine inhibition. researchgate.net In one study, 4-phenyl-4H-chromene derivatives were evaluated for their in vitro anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cell lines. innovareacademics.in The results indicated that derivatives with a hydroxyl substitution at the 7th position and an electronegative halogen at the 4th position of the phenyl ring exhibited enhanced anti-inflammatory activity. innovareacademics.ininnovareacademics.in These findings highlight the potential of chromene derivatives as a promising class of anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Chromene Derivatives

CompoundCell LineAssayKey FindingsReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)RAW264.7 macrophages, BV2 microgliaNF-κB activity, NO, TNF-α, IL-6 productionInhibited NF-κB transcriptional activity and reduced production of inflammatory mediators. jst.go.jp
4-phenyl-4H-chromene derivativesRAW 264.7 macrophagesCOX-2 inhibitionHydroxyl and halogen substitutions enhanced anti-inflammatory activity. innovareacademics.ininnovareacademics.in

Antioxidant Efficacy via Radical Scavenging Assays

Chromene derivatives have been extensively evaluated for their antioxidant properties using various radical scavenging assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. scielo.brscielo.brmdpi.com

A study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives demonstrated significant antioxidant activity in both DPPH and ABTS assays, with some compounds showing better activity than the standard, ascorbic acid. scielo.brscielo.br It was observed that derivatives with electron-withdrawing groups generally exhibited stronger antioxidant potential. scielo.br Similarly, newly synthesized coumarin (B35378) derivatives, which share the benzopyrone core with chromenes, have also shown promising antioxidant activity in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. nih.govresearchgate.netdntb.gov.ua For instance, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide were identified as potent antioxidant agents. nih.govresearchgate.net

Furthermore, a study investigating various chromone (B188151) derivatives found that 4-N,N-dimethylamino-flavone (DMAF) exhibited significant scavenging activity against the ABTS radical and possessed high ferric reducing antioxidant power. mdpi.com The antioxidant potential of pyrimidine (B1678525) derivatives, some of which incorporate a chromene-like structure, has also been highlighted, with some compounds showing good radical scavenging activity against DPPH, nitric oxide, and hydrogen peroxide. ijpsonline.com

Table 2: Antioxidant Activity of Representative Chromene Derivatives

Compound/Derivative SeriesAssay(s)Key FindingsReference
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonatesDPPH, ABTSSome derivatives showed higher activity than ascorbic acid. Electron-withdrawing groups enhanced activity. scielo.brscielo.br
Coumarin-based acetamide (B32628) derivativesDPPH, H₂O₂, Nitric OxideDemonstrated potent radical scavenging capabilities. nih.govresearchgate.netdntb.gov.ua
4-N,N-dimethylamino-flavone (DMAF)ABTS, FRAP, ORACShowed significant ABTS radical scavenging and high FRAP activity. mdpi.com
4-phenyl-4H-chromene derivativesDPPH, H₂O₂Hydroxyl and halogen substitutions improved radical scavenging activity. innovareacademics.ininnovareacademics.in

Antimicrobial Spectrum (Antibacterial, Antifungal)

The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, exhibiting a broad spectrum of antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as some fungi. ijpsjournal.com Chromene derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which disrupts DNA replication and cell division. ijpsjournal.com

Numerous studies have reported the synthesis and evaluation of novel chromene derivatives with significant antimicrobial properties. For instance, a series of 2-aryl-3-nitro-2H-chromene derivatives were synthesized and tested for their antibacterial potential. mdpi.com Tri-halogenated 3-nitro-2H-chromenes, in particular, displayed potent anti-staphylococcal activity, with 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene being the most effective against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com

Other studies have focused on fused chromene systems. The synthesis of pyrano[3,4-c]chromene, benzo[c]chromene, chromeno[3,4-c]pyridine, and chromeno[4,3-c]pyrazole derivatives from 3-benzoyl-2H-chromen-2-one yielded compounds with moderate to high antibacterial activity. semanticscholar.org Similarly, a series of novel chromene derivatives based on biologically active moieties were synthesized and showed potent antimicrobial activities against several human pathogens, including Gram-positive and Gram-negative bacteria and fungi. bac-lac.gc.ca The antimicrobial activity of some new dihydropyrano[c]chromenes also demonstrated good antibacterial activity against Gram-positive bacteria. researchgate.net

Table 3: Antimicrobial Activity of Selected Chromene Derivatives

Compound/Derivative SeriesTarget OrganismsKey FindingsReference
Tri-halogenated 3-nitro-2H-chromenesMultidrug-resistant S. aureus and S. epidermidisPotent anti-staphylococcal activity with MIC values of 1–8 μg/mL. mdpi.com
Fused chromenes (pyrano[3,4-c]chromene, etc.)Gram-positive and Gram-negative bacteriaModerate to high antibacterial activity. semanticscholar.org
Novel chromene derivativesGram-positive bacteria, Gram-negative bacteria, fungiSignificantly potent antimicrobial activities against most tested strains. bac-lac.gc.ca
Dihydropyrano[c]chromenesGram-positive bacteriaExhibited significant antibacterial activity. researchgate.net

Anticancer and Antiproliferative Studies in Diverse Cancer Cell Lines

Chromene derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities against a wide range of human cancer cell lines. frontiersin.orgijpsjournal.comorientjchem.org Their mechanisms of action are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and targeting of specific cancer-related pathways. ijpsjournal.comorientjchem.org

Numerous studies have demonstrated the cytotoxic effects of various chromene derivatives. For example, 2-amino-4H-chromene derivatives have shown cytotoxic effects against multiple cancer cell lines. ijpsjournal.com A series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives exhibited better cytotoxic activities against human cancer cell lines (HepG2, A549, HeLa) than the positive controls. scielo.brscielo.br The study suggested that the cytotoxic activity was correlated with the antioxidant capacity of these compounds, indicating that they may inhibit tumor cell proliferation by scavenging free radicals. scielo.br

Novel indole-tethered chromene derivatives have also been synthesized and evaluated for their anticancer properties, with some derivatives displaying very good cytotoxic activity against lung (A549), prostate (PC-3), and breast (MCF-7) carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov Furthermore, two novel chromene derivatives, C1 and C2, were found to specifically inhibit the viability of triple-negative breast cancer (TNBC) cells by inducing mitotic arrest, senescence, and apoptosis. mdpi.com The synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives also yielded compounds with potent cytotoxic activity against various human tumor cell lines, including drug-resistant cancer cells. mdpi.com

Table 4: Anticancer Activity of Selected Chromene Derivatives

Compound/Derivative SeriesCancer Cell LinesKey FindingsReference
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonatesHepG2, A549, HeLaExhibited better cytotoxic activity than positive controls, with IC50 values ranging from 3.87 to 21.38 μM. scielo.brscielo.br
Indole-tethered chromene derivativesA549, PC-3, MCF-7Displayed very good cytotoxic activity with IC50 values ranging from 7.9 to 9.1 µM. nih.gov
Chromene derivatives C1 and C2Triple-negative breast cancer (TNBC) cellsSpecifically inhibited TNBC cell viability by inducing mitotic arrest, senescence, and apoptosis. mdpi.com
9-Hydroxy-1H-benzo[f]chromene derivativesPC-3, SKOV-3, HeLa, MCF-7/ADRPotent cytotoxic activity against various tumor cell lines, including drug-resistant ones. mdpi.com

Neuroprotective Activity Evaluation

Chromene derivatives have been investigated for their potential to protect nerve cells from damage, a key factor in neurodegenerative diseases like Alzheimer's disease. One synthetic chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in primary cultured rat cortical cells. mdpi.com This compound was found to inhibit the generation of intracellular reactive oxygen species and lipid peroxidation, indicating a strong antioxidant mechanism of action. mdpi.com Furthermore, BL-M was shown to enhance the phosphorylation of ERK1/2 and CREB, a signaling pathway crucial for neuronal survival. mdpi.com

In another study, a series of imino-2H-chromene derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease. researchgate.net One derivative, a phenylimino-2H-chromene with a hydroxyethyl (B10761427) moiety, provided significant protection against Aβ-induced damage in PC12 neuronal cells. researchgate.net Similarly, novel pyrano[3,2-c]chromene derivatives bearing a morpholine (B109124) or phenylpiperazine moiety were synthesized, and several of these compounds showed significant neuroprotective effects against hydrogen peroxide-induced oxidative stress in PC12 cells. colab.ws These findings suggest that chromene-based compounds hold promise for the development of new therapies for neurodegenerative disorders.

Table 5: Neuroprotective Activity of Selected Chromene Derivatives

Compound/Derivative SeriesCell ModelNeuroprotective MechanismKey FindingsReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Primary rat cortical cellsAntioxidant, activation of ERK-CREB signalingProtected against glutamate-induced excitotoxicity. mdpi.com
Phenylimino-2H-chromene with hydroxyethyl moietyPC12 neuronal cellsProtection against Aβ-induced toxicityProvided 32.3% protection at 25 µM. researchgate.net
Pyrano[3,2-c]chromene derivativesPC12 cellsProtection against H₂O₂-induced oxidative stressShowed significant neuroprotective effects. colab.ws

Anticonvulsant Properties and Seizure Models

The chromene scaffold has been identified as a valuable pharmacophore in the development of new anticonvulsant agents. frontiersin.orgafricanjournalofbiomedicalresearch.com Various derivatives have been synthesized and evaluated in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.

A study on newly synthesized 2H-chromene based hydrazones showed that these compounds provided 50% protection in the MES test and increased the latency to clonic seizures in the scPTZ test. researchgate.net Although not as potent as the standard drug phenytoin, they demonstrated a tendency to reduce seizure severity and mortality with minimal motor impairment. researchgate.net Another study involving newly substituted chromene derivatives, such as 2-amino-4-phenyl-3-(1H-tetrazol-5-yl)-4H-chromen-7-ol, reported potential anticonvulsant activities. benthamdirect.com

Furthermore, the synthesis of novel coumarin derivatives, which are structurally related to chromenes, has also yielded compounds with promising anticonvulsant properties. africanjournalofbiomedicalresearch.com When evaluated using the MES technique, these compounds were found to reduce the duration of hind limb tonic extension, suggesting a potential mechanism involving the elevation of GABA levels in the brain. africanjournalofbiomedicalresearch.com These findings underscore the potential of chromene and related structures in the discovery of new treatments for epilepsy.

Table 6: Anticonvulsant Activity of Selected Chromene Derivatives

Compound/Derivative SeriesSeizure Model(s)Key FindingsReference
2H-Chromene based hydrazonesMES, scPTZShowed 50% protection in MES test and increased seizure latency in scPTZ test. researchgate.net
Substituted 4H-chromenesNot specifiedDisplayed potential anticonvulsant activities. benthamdirect.com
Coumarin derivativesMESReduced the duration of hind limb tonic extension. africanjournalofbiomedicalresearch.com

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, ACAT, Urease, Aromatase, Topoisomerase)

Derivatives of N-(2H-Chromen-6-yl)acetamide have been evaluated against a panel of enzymes implicated in various diseases. The findings highlight the therapeutic potential of this chemical class.

Acetylcholinesterase (AChE): Several studies have identified coumarin-acetamide derivatives as potent inhibitors of acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. ekb.egnih.gov

A series of 7-benzyloxycoumarin-based acetamide derivatives demonstrated promising AChE inhibitory activity, with several compounds showing greater potency than the reference drug donepezil. nih.gov For instance, 2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)-N-(2-methylimino-4-phenylthiazol-3(2H)-yl)acetamide and its methoxy-substituted analog exhibited IC50 values of 0.500 µM and 0.590 µM, respectively. nih.gov

In another study, coumaryl-thiazole derivatives linked by an acetamide moiety were synthesized and tested. The compound 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide was identified as a highly potent and selective AChE inhibitor with an IC50 value of 43 nM. researchgate.net

Research on 6-aminocoumarin-based derivatives found that substitution on the amino group with acetamide moieties generally enhanced activity, with one derivative displaying an IC50 value of 37 nM. sci-hub.se

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamide derivatives have shown significant aromatase inhibition. nih.gov

One study reported that while several compounds were tested, a significant inhibitory effect was noted for a derivative identified as compound IIIe, which had an IC50 value of 17.4 μM. nih.gov Another derivative, N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromen-3-carboxamide, was found to be a notable inhibitor of aromatase with an IC50 value of 4.5 µM, comparable to the first-generation inhibitor aminoglutethimide. jst.go.jp

Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. N′-benzylidene-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide Schiff base derivatives have been evaluated for their urease inhibitory potential. acs.orgacs.org These compounds displayed a range of inhibitory activity, with IC50 values from 12.3 µM to 88.8 µM. acs.org The derivative with a 2,3,4-trimethoxy phenyl substitution showed the most potent activity. acs.org In a different study, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, a structurally related acetamide, was found to be a highly active urease inhibitor. mdpi.com

Topoisomerase: Topoisomerase enzymes are crucial for DNA replication and are established targets for anticancer drugs. bohrium.com

Newly designed 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivatives were investigated for their interaction with Topoisomerase IIA, suggesting their potential as inhibitors. researchgate.net

A separate study on tacrine-coumarin hybrids, which included N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, demonstrated complete inhibition of topoisomerase activity at a concentration of 60 µM. semanticscholar.org

ACAT (Acyl-coenzyme A: cholesterol acyltransferase): No specific data on the inhibition of ACAT by this compound or its direct derivatives were identified in the reviewed literature.

EnzymeDerivative CompoundFinding (IC50)Source
Acetylcholinesterase (AChE)2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide43 nM researchgate.net
Acetylcholinesterase (AChE)2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)-N-(2-methylimino-4-phenylthiazol-3(2H)-yl)acetamide0.500 µM nih.gov
AromataseN-benzhydryl-7-(diethylamino)-2-oxo-2H-chromen-3-carboxamide4.5 µM jst.go.jp
AromataseCompound IIIe (a 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamide)17.4 µM nih.gov
UreaseN′-benzylidene-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide (2,3,4-trimethoxy phenyl substituted)12.3 µM acs.orgacs.org
TopoisomeraseN-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamideComplete inhibition at 60 µM semanticscholar.org

Antifibrotic Activity Assessment

The potential of coumarin-based acetamide derivatives in mitigating fibrosis has been an area of investigation. Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix proteins, leading to organ damage.

One study focused on designing compounds with antifibrotic effects by hybridizing a coumarin scaffold with structural elements of the known antifibrotic drug nintedanib. nih.gov Among the synthesized compounds, N-(4-((2-((2-oxo-2H-chromen-4-yl)oxy)phenyl)-2-(piperidin-1-yl)acetamide) demonstrated potent antifibrotic capabilities. nih.gov This derivative was effective in inhibiting the accumulation of total collagen induced by transforming growth factor-beta (TGF-β) in NRK-49F normal rat kidney fibroblast cells. nih.gov Furthermore, the compound was observed to suppress the TGF-β1-induced protein expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 (COL1A1). nih.gov Other studies have noted the potential of coumarin derivatives in preventing liver fibrosis. researchgate.net

P2Y14 Receptor Antagonism

The P2Y14 receptor, activated by UDP-sugars, is implicated in inflammatory processes, making its antagonists promising therapeutic agents for conditions like acute gouty arthritis. nih.govresearchgate.net

While direct studies on this compound are limited, research into related structures provides insight. A series of N-substituted-acetamide derivatives were designed and identified as novel and potent P2Y14 receptor antagonists. nih.gov The most potent compound in this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, exhibited an exceptionally low IC50 value of 0.6 nM. nih.gov This compound demonstrated strong binding to the P2Y14 receptor, high selectivity, and favorable pharmacokinetic profiles. nih.gov

In related research on purinergic receptors, derivatives of 2H-chromene were explored as P2Y6 receptor antagonists. nih.gov Some of these compounds were also tested for their activity at the P2Y14 receptor to ensure selectivity. For example, a 6-(Boc-amino-n-heptylethynyl) 2H-chromene derivative was found to be 132-fold selective for the P2Y6 receptor compared to the P2Y14 receptor. nih.gov Another 2H-chromene derivative showed an IC50 of 21.4 µM at the P2Y14 receptor. researchgate.net These findings underscore the potential of the broader chromene and acetamide chemical classes to yield selective P2Y14 receptor antagonists.

Advanced Cellular and Molecular Activity Profiling

Beyond initial enzyme and receptor screening, derivatives of this compound have been subjected to more complex cellular assays to profile their functional activity in disease-relevant contexts.

Functional Assays in Disease-Relevant Cell Lines

The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines.

Breast Cancer: A study on 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides tested their cytotoxic effects on MCF-7 (estrogen receptor-positive) and MDA-MB-231 breast cancer cell lines. nih.gov The derivative 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one was particularly potent against MCF-7 cells, with an IC50 value of 0.32 μM, which was significantly more potent than the reference drug camptothecin. nih.gov

Lung Cancer: In a study of tacrine-coumarin hybrids, the derivative N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide was evaluated against A549 human lung carcinoma cells. semanticscholar.org Other chromene derivatives have also shown cytotoxicity against A549 cells. frontiersin.orgresearcher.life

Leukemia: Novel benzo[h]chromene derivatives, including N-(3-Cyano-4-phenyl-4H-benzo[h]chromen-2-yl)acetamide, were synthesized and evaluated for their effects on human acute myeloid leukemia HL-60 cells, where they were found to induce apoptosis and cell cycle arrest. tandfonline.com

Other Cell Lines: Various chromene derivatives have demonstrated cytotoxic potential against a range of other cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and HeLa (cervical). frontiersin.org For instance, certain N-substituted acetamide derivatives have shown activity against HCT116 and RAW 264.7 (macrophage) cell lines. nih.gov

Investigation of Specific Receptor Binding (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2)

A significant area of investigation for this compound derivatives has been their interaction with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2 receptors, which are key targets for antipsychotic medications. researchgate.netmdpi.com

A study involving a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives found that most of the synthesized compounds exhibited moderate to high-affinity antagonistic activity at dopamine D2 receptors, along with serotonin 5-HT2 receptor blocking activity. researchgate.net This dual-receptor antagonism is a hallmark of atypical antipsychotics. The activity was confirmed through in vivo models, such as the inhibition of apomorphine-induced climbing behavior in mice (a D2 receptor-mediated effect). researchgate.net

Similarly, research on N-(2,7-Dimethyl-2-alkyl-2H-chromen-6-yl)sulfonamide derivatives, which are structurally related, identified compounds with high selectivity for the serotonin 5-HT6 receptor over other serotonin (5-HT1a, 5-HT2a) and dopamine (D1, D2, D3, D4) receptors. researchgate.net One lead compound from this series showed an IC50 of 87 nM for the 5-HT6 receptor. researchgate.net

The affinity of these compounds for both D2 and 5-HT2 receptors suggests their potential for development as novel neuroleptic agents with improved side-effect profiles compared to traditional antipsychotics. researchgate.net

ReceptorDerivative ClassFindingSource
Dopamine D22-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivativesModerate to high affinity antagonism researchgate.net
Serotonin 5-HT22-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivativesReceptor blockage activity researchgate.net
Serotonin 5-HT1ACoumarin-piperazine derivativesAntagonistic profile with Ki values comparable to serotonin nih.gov
Serotonin 5-HT6N-(2,7-Dimethyl-2-alkyl-2H-chromen-6-yl)sulfonamide derivativesHigh selectivity with an IC50 of 87 nM for the lead compound researchgate.net

Mechanistic Elucidation of N 2h Chromen 6 Yl Acetamide Bioactivity at the Molecular and Cellular Level

Identification of Key Molecular Targets and Protein Interactions

The chromene scaffold serves as a privileged structure, enabling derivatives of N-(2H-Chromen-6-yl)acetamide to interact with a diverse array of molecular targets. The specific nature of these interactions, often elucidated through molecular docking and in vitro assays, is crucial for understanding their mechanism of action. evitachem.comsmolecule.comsmolecule.com Key targets identified for chromene-based compounds include enzymes, cellular receptors, and transcription factor complexes. evitachem.com

One significant area of investigation has been the interaction with proteins involved in neurodegenerative diseases and cancer. For instance, certain coumarin-acetamide hybrids have been shown to interact with acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. vulcanchem.comsemanticscholar.org Other derivatives have been identified as ligands for the translocator protein (TSPO), a target for imaging in glioma. evitachem.com In the context of cancer, the vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase in angiogenesis, has been identified as a target for some 2H-chromen-2-one derivatives. researchgate.net

A noteworthy interaction is with the transcriptional co-activator p300/CBP. A specific derivative, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromene-6-yl)methyl]-N-phenylbenzenesulfonamide, is believed to bind to the CH1 domain of p300/CBP. nih.gov This interaction is thought to disrupt the formation of the active transcriptional complex involving Hypoxia Inducible Factor-1α (HIF-1α), thereby inhibiting the expression of hypoxia-related genes. nih.gov

Table 1: Identified Molecular Targets for Chromene Derivatives
Compound Class/DerivativeMolecular TargetBiological ContextReference
Coumaryl-thiazole derivativesAcetylcholinesterase (AChE)Alzheimer's Disease vulcanchem.comsemanticscholar.org
Pyridazinoindole-based chromene ligand (18F-VUIIS8310)Translocator Protein (TSPO)Cancer Imaging (Glioma) evitachem.com
6-(phenyldiazenyl)-2H-chromen-2-one derivativesVEGFR-2Cancer (Angiogenesis) researchgate.net
3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromene-6-yl)methyl]-N-phenylbenzenesulfonamidep300/CBP (CH1 domain)Cancer (HIF-1 Pathway) nih.gov
Coumarinyl-substituted sulfonamidesCarbonic Anhydrase II (hCA II)Glaucoma evitachem.com

Modulation of Intracellular Signaling Cascades (e.g., Kinases, HIF-1 pathway, NF-kB, NLRP3/GSDMD, TGF-β1/Smad3)

The bioactivity of this compound analogues is frequently linked to their ability to interfere with intracellular signaling cascades that are central to disease pathogenesis.

Kinase Signaling: Coumarin (B35378) derivatives have demonstrated inhibitory activity against a variety of protein kinases, which are pivotal enzymes in cellular signal transduction. ontosight.aievitachem.com Inhibition of these pathways can affect cell growth, proliferation, and survival, making them attractive targets for anticancer drug development. evitachem.com Specific examples include the inhibition of VEGFR-2 kinase activity by thiazole-substituted chromenes and the potential inhibition of the AblT315I mutant kinase by a 2-oxo-4-phenyl-2H-chromen-7-yl derivative. researchgate.netevitachem.com

HIF-1 Pathway: The Hypoxia Inducible Factor (HIF-1) pathway is a critical regulator of cellular adaptation to low oxygen environments, a common feature of solid tumors. nih.govnih.gov Under hypoxic conditions, the HIF-1α subunit is stabilized and dimerizes with HIF-1β, forming the active transcription factor HIF-1 that drives the expression of genes involved in tumor survival and angiogenesis. nih.govplos.org Certain 2,2-dimethyl-2H-chromene derivatives have been discovered as potent inhibitors of the HIF-1 pathway. nih.govnih.gov Their mechanism involves preventing the formation of the HIF-1 transcriptional complex, thus blocking its downstream effects. nih.gov This inhibition can be mediated by targeting co-activators like p300/CBP. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer to the nucleus to initiate transcription of pro-inflammatory genes. wikipedia.orgnih.govresearchgate.net Derivatives of chromene have been shown to modulate this pathway. vulcanchem.com For example, certain lathyrane diterpenoid hybrids incorporating a chromene moiety have demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide-induced cells. scienceopen.com

TGF-β1/Smad3 Pathway: The Transforming Growth Factor-β1 (TGF-β1) signaling pathway plays a central role in tissue fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad proteins (specifically Smad2 and Smad3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of profibrotic genes, such as those for collagen (COL1A1) and alpha-smooth muscle actin (α-SMA). nih.gov A novel coumarin derivative, N-(4-((2-((2-oxo-2H-chromen-4-yl)oxy)phenyl)-2-(piperidin-1-yl)acetamide), has been shown to suppress the TGF-β1-induced expression of COL1A1, α-SMA, and phosphorylated Smad3 (p-Smad3), indicating its potential as an antifibrotic agent by directly interfering with this key signaling cascade. nih.govmdpi.com

Elucidation of Enzymatic Inhibition Mechanisms and Active Site Interactions

A primary mechanism through which this compound and its analogues exert their effects is through the inhibition of specific enzymes. Molecular docking studies and kinetic analyses have provided detailed insights into the interactions between these compounds and the active sites of their target enzymes. vulcanchem.comsemanticscholar.org

Acetylcholinesterase (AChE) Inhibition: For coumarin-based AChE inhibitors, computational modeling has revealed specific binding modes. For instance, a 5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide derivative was shown to interact with the AChE active site through π-π stacking between its coumarin ring and the Trp286 residue. vulcanchem.com Additionally, hydrogen bonds were predicted between the acetamide (B32628) linker and residues such as Glu202 and Ser125. vulcanchem.com Kinetic studies of other coumaryl-thiazole derivatives have characterized them as mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org

Carbonic Anhydrase (CA) Inhibition: Certain coumarin-acetamide derivatives have been investigated as inhibitors of human carbonic anhydrase II (hCA II). evitachem.com These compounds often feature a sulfonamide group, a classic zinc-binding group found in many CA inhibitors, highlighting a structure-based design approach.

α-Glucosidase Inhibition: A fluorinated thiazolidinone-coumarin hybrid demonstrated potential α-glucosidase inhibition in docking studies, with the fluorine atom forming a crucial halogen bond with an aspartate residue (Asp349) in the active site. vulcanchem.com

Kinase Inhibition: Docking studies of 6-(phenyldiazenyl)-2H-chromen-2-one derivatives against the VEGFR-2 kinase domain have shown binding energies comparable to the approved drug Sorafenib, indicating strong potential for inhibition. researchgate.net

Table 2: Enzyme Inhibition and Active Site Interactions of Chromene Derivatives
EnzymeInhibitor Class/DerivativeKey Active Site InteractionsInhibition TypeReference
Acetylcholinesterase (AChE)Thiazolidinone-coumarin hybridπ-π stacking with Trp286; H-bonds with Glu202, Ser125Not specified vulcanchem.com
Acetylcholinesterase (AChE)Coumaryl-thiazole acetamide derivativeH-bond with Tyr130Mixed-type semanticscholar.org
α-GlucosidaseFluorinated thiazolidinone-coumarin hybridHalogen bond with Asp349Not specified vulcanchem.com
VEGFR-2 Kinase6-(phenyldiazenyl)-2H-chromen-2-one derivativesDocking scores comparable to SorafenibNot specified researchgate.net
Carbonic Anhydrase II (hCA II)Coumarinyl-substituted sulfonamidesInteraction with zinc-binding site (inferred)Not specified evitachem.com

Structure-Based Approaches to Mechanism of Action

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound derivatives. Computational modeling and systematic chemical modifications are key strategies used to probe how specific structural features influence interactions with biological targets. vulcanchem.comnih.gov

SAR studies on AChE inhibitors have revealed that the substitution pattern on the coumarin core is critical. The presence of an acetamide group at the 6-position of the coumarin ring appears to be optimal for maximizing π-stacking interactions within the enzyme's active site. vulcanchem.com Conversely, introducing hydroxyl groups at the 7-position can decrease activity, potentially due to metabolic processes like glucuronidation. vulcanchem.com Furthermore, substituents on other parts of the molecule, such as a 4-fluorobenzylidene group, can enhance binding affinity through additional interactions like halogen-π bonds. vulcanchem.com

In the development of HIF-1 pathway inhibitors, researchers have systematically modified different regions of the lead compound to probe their effect on activity. nih.gov This involves altering substituents on the chromene ring and the N-aryl/alkyl groups to improve properties like potency and aqueous solubility, which is a common challenge with this class of compounds. nih.gov

For general anticancer and antimicrobial activities, SAR studies have shown that modifications such as halogen substitutions on the aromatic rings or variations in linked alkyl groups can significantly alter potency, cytotoxicity, and binding affinity to molecular targets. These approaches, combining synthesis of analogue libraries with computational prediction and biological testing, are essential for rationally designing more effective and specific therapeutic agents based on the this compound scaffold.

Comprehensive Structure Activity Relationship Sar Investigations of N 2h Chromen 6 Yl Acetamide Analogs

Influence of Substituent Position and Electronic Properties on Biological Potency

The biological activity of N-(2H-chromen-6-yl)acetamide analogs is profoundly influenced by the nature and position of substituents on the chromene ring. Both electronic and steric factors play a critical role in modulating the pharmacological efficacy of these compounds.

Research on various chromene derivatives has consistently demonstrated that the electronic properties of substituents are a key determinant of their anticancer activity. For instance, studies on 4-aryl-4H-chromene derivatives have shown that the presence of electron-withdrawing groups, such as p-nitro and p-chloro, on the aryl ring at the C4-position, significantly enhances antiproliferative potency. nih.gov This suggests that a reduction in electron density in this region of the molecule is favorable for its interaction with biological targets. Conversely, the introduction of electron-donating groups at the same position tends to result in decreased or moderate activity. nih.gov

The position of substituents on the benzopyran portion of the chromene ring is also critical. For example, in a series of 2-glyco-3-nitro-2H-chromenes, the introduction of a halogen or a methoxy (B1213986) group at the C-6 position of the chromene scaffold was found to improve anticancer potency. nih.gov In another study on coumarin-4-acetamide derivatives, which share a similar structural motif, the position of a methoxy group significantly impacted cytotoxic activity against breast cancer cell lines. The 7-methoxy substituted analog showed potent activity, highlighting the sensitivity of the biological response to the precise placement of functional groups.

A study on 2,2-dimethylbenzopyran derivatives, synthesized from a key N-(2,2-dimethyl-2H-chromen-6-yl)acetamide intermediate, revealed interesting SAR for neuroprotective activity. The introduction of a methoxy group on the terminal aniline (B41778) ring generally increased the neuronal survival rate compared to the unsubstituted analog. Furthermore, the position of the methoxy group was found to be important, with meta and para substitutions being more potent than the ortho substitution. nih.gov

Table 1: Effect of Methoxy Substituent Position on the Aniline Ring of 2,2-Dimethylbenzopyran Derivatives on Neuroprotection nih.gov
CompoundSubstituent on Aniline RingNeuronal Survival Rate (%)
BN-01Unsubstituted73
BN-022-Methoxy87
BN-033-Methoxy87
BN-044-Methoxy83

Similarly, in a series of coumarin-4-acetamide derivatives tested for antiestrogenic activity, the nature of the substituent on the acetamide (B32628) nitrogen played a crucial role. A piperidinyl substituent (IIIb) was found to be the most potent against the MCF-7 breast cancer cell line. vulcanchem.com

Table 2: Cytotoxic Activity of Coumarin-4-acetamide Derivatives against MCF-7 Breast Cancer Cell Line vulcanchem.com
CompoundSubstituent on Acetamide NitrogenIC₅₀ (µM)
IIIaMorpholinyl0.43
IIIbPiperidinyl0.32
IIIcPyrrolidinyl1.08
IIIdN-methylpiperazinyl>100
IIIePhenyl4.34

Significance of the 2H-Chromene Core Modifications in Activity Expression

Modifications to the core 2H-chromene structure are a key strategy for modulating biological activity. These modifications can include the introduction of substituents, fusion with other ring systems, and alterations to the pyrone ring.

The substitution pattern on the chromene nucleus is a primary determinant of activity. As discussed previously, the introduction of small hydrophobic groups or electron-withdrawing groups at specific positions can enhance potency. nih.gov For instance, in a series of 3-(Benzimidazol-2-yl)-4H-chromen-4-one analogs, small hydrophobic groups like methyl or trifluoromethyl at the C-2 position resulted in better inhibitory activity. nih.gov

Fusion of the chromene core with other heterocyclic rings can lead to novel compounds with enhanced or altered biological activities. For example, the fusion of a pyrimidine (B1678525) ring to the chromene moiety has been explored to enhance anticancer potency. nih.gov The resulting benzo[h]chromene derivatives showed that the incorporation of hydrophobic and lipophilic groups is beneficial for activity. nih.gov

Alterations to the pyrone ring of the chromene system also significantly impact activity. For instance, the synthesis of 2-iminochromenes, where the oxygen of the pyrone ring is replaced by an imino group, has been investigated. These 2-imino-2H-chromene-3-carboxamide derivatives have been reported as inhibitors of tyrosine kinases. tandfonline.com

Contribution of the Acetamide Side Chain to Pharmacological Efficacy

The acetamide side chain at the 6-position of the chromene ring is a critical contributor to the pharmacological efficacy of this class of compounds. Its length, flexibility, and the nature of its substituents can significantly influence biological activity.

The 6-acetamide group provides a key point of interaction with biological targets, often through hydrogen bonding and π-stacking. SAR studies on related compounds have shown that the 6-acetamide position is optimal for maximizing π-stacking interactions with aromatic amino acid residues in enzyme active sites, such as tryptophan. nih.gov

The length of the linker between the chromene core and the terminal group of the side chain is also important. An optimal spacer length allows for dual-site inhibition in some enzymes. For example, an acetamide linker with a two-carbon spacer has been found to be ideal for allowing a molecule to bind to two different sites within an enzyme's active site. nih.gov Longer chains can decrease permeability and, consequently, biological activity. nih.gov

Substitution on the acetamide nitrogen provides a valuable handle for modifying the properties of the molecule. In a study of coumarin-ureide and coumarin-amide derivatives as carbonic anhydrase inhibitors, the nature of the substituent on the amide/urea (B33335) linker greatly influenced the inhibitory potency and selectivity. The incorporation of a urea linker generally showed an improved inhibitory profile against cancer-related carbonic anhydrase isoforms compared to an amide linker. brieflands.com

Table 3: Inhibitory Activity (Kᵢ) of Coumarin-Ureide and -Amide Derivatives against Carbonic Anhydrase Isoforms brieflands.com
CompoundLinkerSubstituenthCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5iUrea3,5-(CF₃)₂5.95.9
5mUrea2,4-(F)₂7.27.2
7aAmide4-CF₃>10000>10000
7bAmide4-F>10000>10000

Development of Rational Design Principles for Optimized Bioactivity

The development of rational design principles is essential for optimizing the bioactivity of this compound analogs and moving from initial hits to lead compounds. This involves a combination of SAR data, computational modeling, and a deep understanding of the target biology.

One key principle is the use of bioisosteric replacements to improve pharmacological properties. For example, in the design of HIF-1 pathway inhibitors based on a 2,2-dimethyl-2H-chromene scaffold, systematic modifications were made to different regions of the molecule. It was found that a 3,4-dimethoxybenzenesulfonyl group in one region and a propan-2-amine in another region conferred the strongest inhibitory effect. rsc.orgkoreascience.kr This systematic approach helps to define the structural motifs that can be chemically modified to enhance potency and improve properties like solubility. koreascience.kr

Another rational design strategy involves the hybridization of the chromene scaffold with other pharmacophores known to have activity against a particular target. For instance, novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives were rationally designed and synthesized based on known cancer pharmacophores. This led to the identification of a potent anti-angiogenesis molecule. sci-hub.se

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This model can then be used to screen virtual libraries for new potential hits and to guide the optimization of existing leads.

For chromene-based compounds, pharmacophore models have been successfully developed for various targets. For example, a pharmacophore model for 6-(2-methyl-2-alkylsubstituted-2H-chromen-6-yl)-amine derivatives as 5-lipoxygenase inhibitors has been reported. This model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

In another example, a pharmacophore model for coumarin (B35378) derivatives with acetylcholinesterase inhibitory activity was generated. The highest-scoring model included two aromatic features, two hydrogen bond acceptors, and one positively charged feature. The aromatic features were found to be necessary for the correct orientation of the molecule within the binding pocket of the enzyme.

Once a lead compound is identified, lead optimization strategies are employed to enhance its drug-like properties. This is an iterative process involving chemical synthesis and biological testing. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For natural product leads, which can have complex structures, optimization often focuses on improving solubility, metabolic stability, and chemical accessibility.

The process of lead optimization blends synthetic chemistry with computational approaches to refine the lead structure. By continuously feeding back biological data into the design cycle, medicinal chemists can make informed decisions about which modifications are most likely to lead to a successful drug candidate.

Advanced Computational Chemistry and in Silico Modeling Approaches in the Study of N 2h Chromen 6 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is crucial for understanding the potential mechanisms of action for compounds like N-(2H-Chromen-6-yl)acetamide. By simulating the binding process, researchers can identify potential biological targets and rationalize the compound's activity. chemistryjournals.net Docking studies on related coumarin-acetamide derivatives have been performed against various enzymes, including acetylcholinesterase (AChE), urease, and lipoxygenase (LOX), revealing how these scaffolds can fit into active sites. nih.govwho.intresearchgate.net

Molecular docking simulations predict how this compound or its analogs position themselves within the binding pocket of a target protein. The simulation calculates a "docking score" or binding energy (typically in kcal/mol), which estimates the binding affinity; a more negative score generally indicates a more stable protein-ligand complex.

For instance, in studies on similar coumarin-thiazole-acetamide hybrids targeting acetylcholinesterase, a key enzyme in Alzheimer's disease, compounds have shown significant binding affinities. nih.gov The coumarin (B35378) ring often wedges between residues of the catalytic active site (CAS). nih.gov Docking of a related coumarin derivative against the LOX enzyme also revealed effective binding to various subsites of the enzyme. who.int Similarly, docking studies of coumarin-based hybrids against the urease enzyme have predicted possible binding modes within the catalytic site, with binding energies for potent derivatives reaching -6.178 kcal/mol. researchgate.net These studies suggest that the this compound scaffold is well-suited for interaction with enzymatic targets.

Coumarin Derivative ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Coumaryl-thiazole-acetamideAcetylcholinesterase (AChE)-7.61 to -10.15Tyr130
Coumarin-hybridLipoxygenase (LOX)Not specifiedHis518, Ileu857
Coumarinylthiazolyl IminothiazolidinoneUrease (4H9M)-6.178Gln635, Val640
Coumarin–amino acid hybridProtein kinase 2 (CK2)-7.61 to -10.15Lys68, Ile66, Val95

The stability of the ligand-target complex is determined by specific intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions. The acetamide (B32628) group and the coumarin core of this compound are key for these interactions. The carbonyl oxygen and N-H group of the acetamide linker can act as hydrogen bond acceptors and donors, respectively. vulcanchem.com The planar benzopyrone system of the chromene ring facilitates π–π stacking and other hydrophobic interactions with aromatic amino acid residues in the target's active site. vulcanchem.comrsc.org

Detailed analyses of docked coumarin derivatives illustrate these interactions:

Hydrogen Bonding : In a study of a 7-hydroxy-6-methoxy-2H-chromen-2-one derivative docked into LOX, hydrogen bonds were observed between the coumarin's oxygen and His518 (3.07 Å) and between a hydroxyl group and Ileu857 (2.90 Å). who.int In another example, the thiazole (B1198619) nitrogen of a coumarin hybrid formed a strong hydrogen bond with Gln635 (2.01 Å) in the urease active site. researchgate.net

Hydrophobic Interactions : The coumarin nucleus often engages in hydrophobic interactions with non-polar residues. For example, in docking with protein kinase 2 (CK2), the methyl group of a coumarin derivative was stabilized by hydrophobic interactions with Ile66, Val95, and Phe113. nih.gov Such interactions are crucial for anchoring the ligand within the binding pocket. mdpi.com

Prediction of Binding Modes and Affinities

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about the electronic properties of a molecule. researchgate.net These calculations can determine a molecule's three-dimensional structure, charge distribution, and orbital energies, which are essential for understanding its stability, reactivity, and spectroscopic properties. bohrium.comacs.org

DFT is a computational method used to investigate the electronic structure of many-body systems. matec-conferences.org For coumarin derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict its stability. vulcanchem.comresearchgate.net These theoretical investigations can validate molecular structures by comparing calculated vibrational frequencies with experimental FT-IR spectra. researchgate.net

The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, revealing structural features that may influence biological activity. For example, DFT studies on related coumarin compounds have been used to calculate key quantum chemical parameters like dipole moment, hardness, and electrophilicity, which help in understanding the molecule's electronic structure and reactivity. vulcanchem.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule is more reactive. researchgate.net

For coumarin derivatives, FMO analysis reveals the distribution of these orbitals across the molecule. In one study on a related coumarin, the HOMO was localized on the coumarin's lactone ring, while the LUMO was distributed across other parts of the molecule. vulcanchem.com DFT calculations on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959) determined the HOMO-LUMO energy gap to be 4.40 eV (using DFT/B3LYP) and 9.77 eV (using RHF), indicating significant stability. sapub.org Analysis of the molecular electrostatic potential (MEP) map further identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting regions likely to engage in intermolecular interactions. nih.gov

Coumarin DerivativeComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Analogous Coumarin-Thiazolidinone StructureB3LYP/6-311+G(d,p)-5.32-1.893.43
2-oxo-2H-chromen-6-yl 4-methoxybenzoateDFT/B3LYP/6–311++G(d,p)Not SpecifiedNot Specified4.40
N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thioureaDFT B3LYP/6-311++G(d,p)Not SpecifiedNot Specified5.19

Density Functional Theory (DFT) Studies for Stability and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.mymdpi.com The fundamental principle is that the variations in the activity of compounds are dependent on changes in their molecular features, which can be quantified by molecular descriptors. physchemres.org

For coumarin derivatives, QSAR models have been developed to predict various biological activities, including antioxidant and enzyme inhibitory effects. physchemres.orgnih.gov The process involves:

Generating a dataset of coumarin compounds with known biological activities (e.g., IC50 values). physchemres.org

Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithm, to build a mathematical model that correlates a subset of these descriptors with the observed activity. analis.com.mymdpi.com

Validating the model to ensure its statistical significance and predictive power. physchemres.org

A QSAR study on coumarin antioxidants used DFT-calculated descriptors to build a predictive model for their radical scavenging activity. physchemres.org Such models can be invaluable for virtually screening new, untested compounds and prioritizing the synthesis of those predicted to have the highest activity, thereby streamlining the drug discovery process. nih.gov

Development of 2D and 3D QSAR Models for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. This method is pivotal in modern drug discovery for predicting the activity of new compounds and optimizing lead structures. For chromene derivatives, both 2D and 3D QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

2D-QSAR Models:

Two-dimensional QSAR models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For instance, in studies of various coumarin derivatives, 2D-QSAR models have been built using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. These models have demonstrated good predictive power for activities such as fungicidal efficacy. One study on 3-iodochromone derivatives found that an MLR model yielded a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, indicating a robust and predictive model. researchgate.net Similarly, 2D-QSAR analyses of 4-methyl-3-(6-{[arylmethylene] amino}pyridin-3-yl)-2H-chromen-2-one derivatives revealed that electronic, steric, and lipophilic parameters correlate with antibacterial activity. researchgate.net These findings suggest that a 2D-QSAR model for this compound would likely identify key electronic and steric features of the acetamide group and the chromene core as significant contributors to its biological profile.

3D-QSAR Models: CoMFA and CoMSIA

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D spatial arrangement of molecular properties. These methods are particularly useful for optimizing the interaction of a ligand with its biological target.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. Numerous studies on chromene and coumarin derivatives have employed these techniques. For example, a 3D-QSAR study on substituted 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers yielded statistically significant CoMFA and CoMSIA models with high correlation and predictive coefficients. koreascience.kr The CoMFA model showed an r² of 0.944 and a q² of 0.747, while the CoMSIA model had an r² of 0.944 and a q² of 0.704. koreascience.kr Another study on chromone (B188151) derivatives as radical scavengers also reported robust CoMFA and CoMSIA models, with the best CoMFA model giving a q² of 0.821 and the best CoMSIA model a q² of 0.876. researchgate.net

These studies consistently highlight the importance of steric bulk, electrostatic potential, and hydrophobicity in determining the biological activity of the chromene scaffold. The contour maps generated from these analyses provide visual guidance for structural modifications, indicating regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity. koreascience.krresearchgate.net For this compound, a 3D-QSAR study would be invaluable in elucidating the optimal steric and electronic properties of the acetamide substituent at the 6-position for a given biological target.

QSAR Model TypeCompound Class StudiedKey Statistical ParametersPredicted Biological ActivityReference
2D-QSAR (MLR) 3-Iodochromone derivativesr² = 0.943, q² = 0.911Fungicidal researchgate.net
2D-QSAR 4-Methyl-3-(6-{[arylmethylene] amino}pyridin-3-yl)-2H-chromen-2-one derivatives-Antibacterial researchgate.net
3D-QSAR (CoMFA) Substituted 4-aryl/heteroaryl-4H-chromenesr² = 0.944, q² = 0.747Anticancer (Apoptosis induction) koreascience.kr
3D-QSAR (CoMSIA) Substituted 4-aryl/heteroaryl-4H-chromenesr² = 0.944, q² = 0.704Anticancer (Apoptosis induction) koreascience.kr
3D-QSAR (CoMFA) Chromone derivativesr² = 0.987, q² = 0.821Radical scavenging researchgate.net
3D-QSAR (CoMSIA) Chromone derivativesr² = 0.976, q² = 0.876Radical scavenging researchgate.net
3D-QSAR (CoMSIA) Chromenone derivativesr² = 0.973, q² = 0.623Interleukin-5 inhibition nih.gov

Correlation of Molecular Descriptors with Biological Activity

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features relevant to a specific biological activity. For the chromene class of compounds, various types of descriptors have been identified as being significantly correlated with their biological functions.

Key Molecular Descriptors for Chromene Derivatives:

Steric Descriptors: These descriptors relate to the size and shape of the molecule. In many QSAR studies on chromene derivatives, steric factors play a crucial role. For instance, CoMFA contour maps for anticancer 4H-chromenes indicated that bulky substituents at certain positions are not tolerated, while a moderate steric presence at other positions could be favorable. koreascience.kr

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and electronegativity. Electrostatic fields are a cornerstone of CoMFA and CoMSIA analyses. Studies have shown that higher electropositivity at specific substituent positions on the chromene ring can enhance anticancer activity. koreascience.kr Furthermore, electronic parameters are often key in 2D-QSAR models for antibacterial chromenes. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins. CoMSIA studies on chromene derivatives have frequently identified hydrophobicity as a significant contributor to biological activity. For example, in apoptosis-inducing chromenes, a hydrophobic substituent at the R3 position was found to be beneficial for activity. koreascience.kr

Hydrogen Bond Donor/Acceptor Descriptors: The ability to form hydrogen bonds is vital for molecular recognition at the active site of a biological target. The acetamide group in this compound, with its carbonyl oxygen and N-H group, can act as both a hydrogen bond acceptor and donor. CoMSIA contour maps for chromene derivatives often highlight regions where hydrogen bond donors or acceptors would increase activity. researchgate.net For instance, introducing large electronegative atoms as hydrogen-acceptors at certain positions was suggested to increase the anticancer activity of 4H-chromenes. koreascience.kr

Descriptor TypeSpecific Examples from Chromene QSAR StudiesCorrelated Biological ActivityReference
Steric Steric fields (CoMFA/CoMSIA)Anticancer, Radical scavenging koreascience.krresearchgate.net
Electronic Electrostatic fields (CoMFA/CoMSIA), DeltaEpsilonC, ZCompDipoleAnticancer, Radical scavenging, Fungicidal, Antibacterial researchgate.netresearchgate.netkoreascience.krresearchgate.net
Hydrophobic Hydrophobic fields (CoMSIA)Anticancer, Radical scavenging koreascience.krresearchgate.net
Hydrogen Bonding H-bond donor/acceptor fields (CoMSIA)Radical scavenging, Anticancer koreascience.krresearchgate.net
Topological T_2_Cl_6 (Topological descriptor related to chlorine)Fungicidal researchgate.net

Future Directions and Emerging Research Avenues for N 2h Chromen 6 Yl Acetamide Based Compounds

Exploration of Novel Therapeutic Indications

The chromene (or benzopyran) scaffold is associated with a broad spectrum of pharmacological effects, suggesting that N-(2H-Chromen-6-yl)acetamide derivatives could be developed for a variety of diseases beyond their currently investigated applications. benthamscience.comorientjchem.org The inherent versatility of this heterocyclic system invites exploration into new therapeutic areas.

Key therapeutic areas for future investigation include:

Oncology: Chromene derivatives have demonstrated significant potential as anticancer agents, with some analogs progressing to clinical trials. orientjchem.org Future research could focus on designing this compound-based molecules that target specific cancer-related pathways, such as cell cycle regulation, apoptosis induction, or the inhibition of protein kinases like VEGFR-2 and BRAF. researchgate.nettandfonline.com The development of compounds with dual inhibitory functions or those effective against multi-drug resistant (MDR) cancer cell lines, such as MCF-7/ADR, presents a particularly promising avenue. tandfonline.com

Neurodegenerative Diseases: Given that some chromene derivatives show neuroprotective effects and activity against enzymes like acetylcholinesterase (AChE), there is a strong rationale for exploring this compound analogs for conditions like Alzheimer's and Parkinson's disease. benthamscience.comresearchgate.netsci-hub.se Computational studies have already begun to identify chromene derivatives as potential candidates for Parkinson's disease treatment. nih.gov

Infectious Diseases: The chromene nucleus is a known pharmacophore for antimicrobial, antifungal, and antiviral agents, including activity against HIV. benthamscience.combenthamdirect.comnih.gov Systematic derivatization of the this compound core could lead to new and potent agents to combat drug-resistant pathogens.

Inflammatory and Metabolic Disorders: Anti-inflammatory and antidiabetic activities are also reported for chromene compounds. benthamscience.comnih.gov This opens the door for developing this compound-based therapies for chronic inflammatory diseases like rheumatoid arthritis and for managing metabolic conditions such as diabetes. nih.govnih.gov

Table 1: Potential Therapeutic Indications for this compound Derivatives

Therapeutic AreaRationale Based on Chromene ScaffoldPotential Molecular Targets/MechanismsReference
OncologyEstablished antitumor and antiproliferative activities.Tubulin, Bcl-2 protein, Protein Kinases (VEGFR-2, BRAF), Topoisomerase I/II. orientjchem.orgtandfonline.comtandfonline.com
Neurodegenerative DiseasesReported neuroprotective and anticholinesterase properties.Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Beta-amyloid aggregation. benthamscience.comresearchgate.netsci-hub.se
Infectious DiseasesBroad-spectrum antimicrobial, antiviral, and antifungal activity.Bacterial and fungal cell wall synthesis, viral replication enzymes. benthamscience.comnih.gov
Inflammatory DisordersKnown anti-inflammatory effects.TNF-α, Cyclooxygenase (COX) enzymes. nih.govnih.govglobalresearchonline.net
Metabolic DiseasesDemonstrated antidiabetic potential.5-HT1A receptor, other metabolic pathway modulators. benthamscience.comnih.gov

Integration with Phenotypic Screening and High-Throughput Methodologies

Moving beyond traditional target-based drug discovery, the integration of phenotypic screening and high-throughput screening (HTS) offers a powerful approach to uncover novel biological activities for this compound-based compound libraries. Phenotypic screening, which assesses a compound's effect on cell morphology or function, can identify "first-in-class" molecules without prior knowledge of the specific molecular target. researchgate.netnih.gov

Libraries of diverse this compound derivatives can be tested against a wide range of cell-based assays representing various disease states. For instance, screening these compounds on cancer cell lines can reveal selective cytotoxicity, while assays using neuronal cells could identify neuroprotective agents. researchgate.netmdpi.com HTS techniques enable the rapid evaluation of thousands of compounds, making it feasible to screen large and diverse chemical libraries to identify initial hits. nih.gov Subsequent target deconvolution studies can then be employed to identify the molecular targets responsible for the observed phenotypic effects, providing new insights into disease biology and mechanisms of action.

Development of Advanced Synthetic and Derivatization Strategies

The future development of this compound-based drugs relies heavily on the advancement of synthetic methodologies to create diverse and complex analogs. The synthesis of the core scaffold typically involves the acetylation of a 6-aminocoumarin precursor. sci-hub.sevulcanchem.com Modern synthetic chemistry offers numerous avenues to expand upon this basic structure.

Advanced strategies include:

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials, such as an aldehyde, malononitrile, and a phenol (B47542) derivative, can efficiently generate complex chromene structures. nih.govfrontiersin.org This approach allows for the rapid creation of compound libraries for screening.

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave irradiation, and ultrasound-assisted synthesis can lead to more efficient, higher-yielding, and sustainable production of chromene derivatives. researchgate.netoup.com

Catalytic Methods: Novel organocatalysts, metal catalysts, and heterogeneous catalysts are being developed to facilitate the synthesis of chromenes with high selectivity and under mild conditions. frontiersin.orgacs.orgnih.gov

Advanced Derivatization: Modern cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, can be used to introduce a wide variety of substituents at specific positions on the chromene ring, like the 6-position, enabling fine-tuning of the molecule's properties. benthamscience.comnih.gov Derivatization of the acetamide (B32628) group itself also offers a route to modulate the compound's physicochemical and pharmacological profile. researchgate.netresearchgate.net

Table 2: Modern Synthetic Strategies for Chromene Derivatives

Synthetic StrategyDescriptionAdvantagesReference
Multicomponent Reactions (MCRs)One-pot synthesis combining three or more reactants to build complex molecules.High efficiency, atom economy, rapid library generation. nih.govfrontiersin.org
Microwave-Assisted SynthesisUsing microwave energy to accelerate chemical reactions.Reduced reaction times, higher yields, improved purity. tandfonline.comresearchgate.net
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to enhance reaction rates and yields.Environmentally friendly, mild conditions. researchgate.net
Catalytic Cross-CouplingReactions like Suzuki and Sonogashira to form new carbon-carbon bonds for derivatization.High functional group tolerance, precise modification. benthamscience.comnih.gov
OrganocatalysisUse of small organic molecules as catalysts.Avoids potentially toxic metal catalysts, enables asymmetric synthesis. acs.orgrsc.org

Prospects for Rational Drug Design and Development

Rational drug design, guided by computational and structural biology techniques, will be instrumental in optimizing this compound-based compounds into clinical candidates. This approach relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR).

Key aspects of rational design for this compound class include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is crucial. SAR studies have shown that the type and position of substituents on the chromene ring significantly impact biological activity. benthamscience.comtandfonline.com For example, electron-donating groups at the 7-position can enhance pharmacological effects, while modifications to the acetamide moiety can influence potency and selectivity. benthamscience.comresearchgate.netnih.gov

Computational Modeling: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are powerful tools. jmbfs.orgekb.egresearchgate.net Docking studies can predict how different derivatives bind to a specific protein target, helping to prioritize which compounds to synthesize. globalresearchonline.nettandfonline.com QSAR models can identify the key molecular descriptors that correlate with biological activity, guiding the design of more potent analogs. researchgate.net

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual or enhanced activity. researchgate.netnih.gov This approach has been used to design novel anticancer and antiphytoviral agents based on the chromene core. researchgate.netnih.gov

By integrating these advanced research avenues, the scientific community can systematically explore and exploit the therapeutic potential of this compound-based compounds, paving the way for the development of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2H-Chromen-6-yl)acetamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis of acetamide derivatives typically involves coupling a chromen-6-amine intermediate with acetylating agents. For example, reacting 2H-chromen-6-amine with acetic anhydride under reflux in anhydrous conditions (e.g., toluene, 80–100°C for 4–6 hours) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC, and confirm the absence of unreacted amine via FT-IR (absence of N-H stretches ~3300 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the acetamide C=O stretch (~1650–1680 cm⁻¹) and chromen C-O-C vibrations (~1240 cm⁻¹) .
  • NMR : ¹H NMR should show the acetamide methyl group as a singlet (~2.1 ppm) and chromen aromatic protons as multiplet signals (6.5–8.0 ppm). ¹³C NMR will highlight the carbonyl carbon (~170 ppm) and chromen carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported reactivity or stability data for this compound be resolved?

  • Methodology :

  • Controlled Replication : Reproduce experiments under inert atmospheres (e.g., argon) to rule out oxidative degradation.
  • Advanced Analytics : Use X-ray crystallography to resolve structural ambiguities (e.g., tautomerism in the chromen ring) .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to predict stability under varying pH or solvent conditions .

Q. What computational models predict the biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or kinases. Parameterize force fields using crystallographic data from related chromen derivatives .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding affinity and conformational stability in aqueous/lipid bilayers .
    • Data Interpretation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies address low solubility of this compound in pharmacological assays?

  • Methodology :

  • Co-solvent Systems : Test DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug Design : Synthesize ester or phosphate derivatives to improve bioavailability, followed by enzymatic cleavage studies .

Methodological Challenges and Solutions

Q. How can researchers differentiate between chromen ring tautomers in spectroscopic data?

  • Solution :

  • Variable Temperature NMR : Analyze chemical shift changes in ¹H NMR (e.g., 300–400 K) to identify tautomeric equilibria .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to confirm substituent positions on the chromen ring .

Q. What are the best practices for validating synthetic intermediates to avoid off-target byproducts?

  • Solution :

  • Inline Monitoring : Use ReactIR to track acetyl group incorporation in real time .
  • Isolation Protocols : Employ preparative HPLC for intermediates prone to dimerization or oxidation .

Data Interpretation and Reproducibility

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from peer-reviewed studies.
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values using standardized protocols (e.g., NIH/WHO guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.